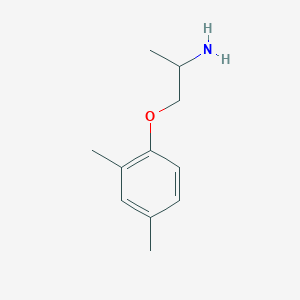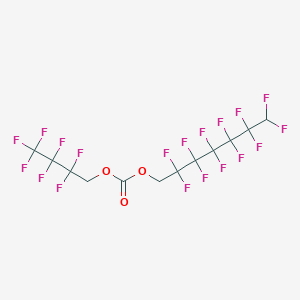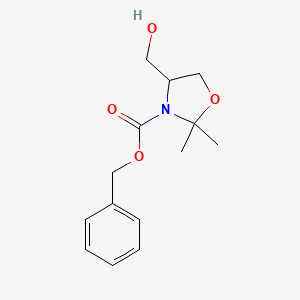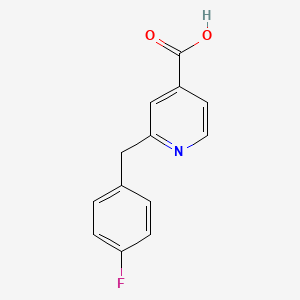![molecular formula C14H10F5NO B12079799 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is a fluorinated aromatic compound. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by its phenoxy and aniline functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 2-methylaniline in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in DMF under an inert atmosphere.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline involves its interaction with molecular targets through its functional groups. The electron-withdrawing fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 3,5-Difluoro-2,4,6-trinitroanisole
- 2,6-Difluoro-3-(trifluoromethyl)pyridine
Uniqueness
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The combination of phenoxy and aniline groups, along with multiple fluorine atoms, makes it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C14H10F5NO |
|---|---|
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline |
InChI |
InChI=1S/C14H10F5NO/c1-7-11(20)3-2-4-12(7)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI-Schlüssel |
ONBYJUGFUSSZKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)



![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)



![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

